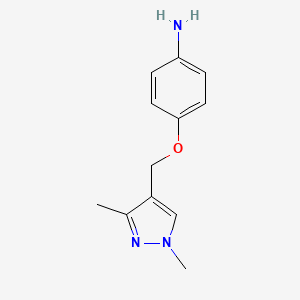
4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline” is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is also known by its CAS number: 1006466-99-4 .
Molecular Structure Analysis
The molecular structure of “4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline” can be represented by the SMILES stringCC1=NN(C)C=C1COC2=CC=C(C=C2)N . Chemical Reactions Analysis
While specific chemical reactions involving “4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline” are not available, pyrazole derivatives have been involved in various reactions. For instance, they have been used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study, hydrazine-coupled pyrazoles, including compound 13, displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium strains through mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazoles were evaluated for antimalarial activity. Compounds 14 and 15 showed better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest their potential as safe and effective antimalarial agents .
Antibacterial and Antifungal Activity
Exploring the broader antimicrobial spectrum, difluoromethylated derivatives of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were synthesized. These compounds were tested in vitro against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger. Their antibacterial and antifungal activities were assessed, providing insights into potential therapeutic applications .
Cytotoxicity
Novel derivatives, including (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, were investigated for cytotoxicity. These compounds exhibited in vitro cytotoxic efficiency, with IC50 values ranging from 0.426 to 4.943 μM. Some derivatives demonstrated excellent cytotoxic activity compared to standard reference drugs. These findings highlight their potential in cancer research and treatment .
Triazole Synthesis
Polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles were synthesized using compounds 63a–d. The one-pot three-step synthesis involved Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition reactions. These triazoles hold promise in materials science and drug discovery .
Molecular Docking Studies
Compound 13’s potent antileishmanial activity was further justified through molecular docking studies. It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. Such computational insights aid in understanding the compound’s mechanism of action and guide drug design .
Wirkmechanismus
Target of Action
The primary targets of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their death and the suppression of the diseases they cause .
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has good bioavailability .
Result of Action
The result of the action of 4-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases they cause.
Eigenschaften
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYULTAJGVUTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1COC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

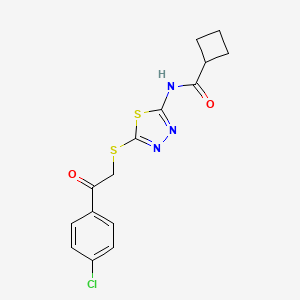
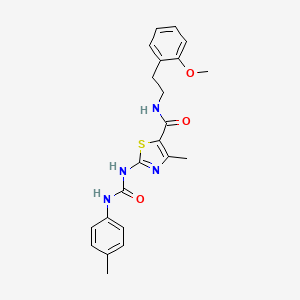
![2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2769592.png)
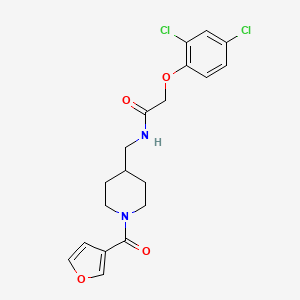
![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)
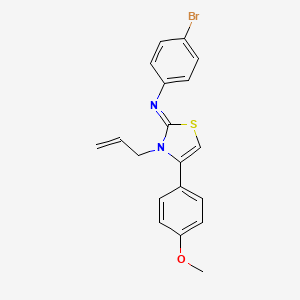
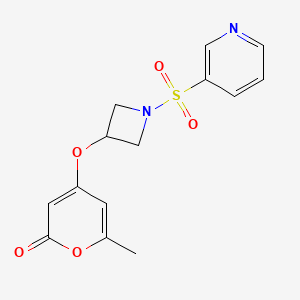
![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2769605.png)
![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)
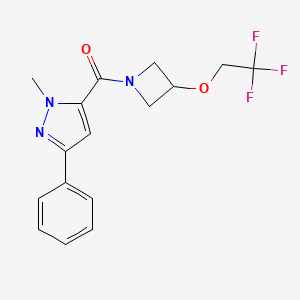
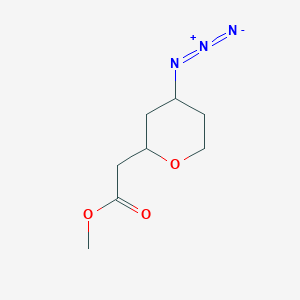
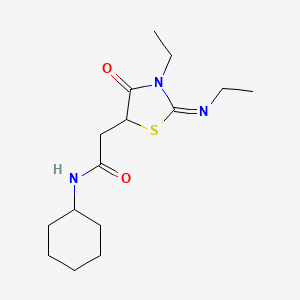
![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)